molecular formula C28H30ClN3O3 B11474104 3-(4-Chlorophenyl)-7-propyl-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

3-(4-Chlorophenyl)-7-propyl-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Cat. No.: B11474104
M. Wt: 492.0 g/mol
InChI Key: HMONEJBZILZUJU-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-7-PROPYL-5-(3,4,5-TRIMETHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrazoloquinazoline core, which is fused with chlorophenyl and trimethoxyphenyl groups, making it a subject of study in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-7-PROPYL-5-(3,4,5-TRIMETHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with hydrazine hydrate and ammonium acetate under reflux conditions to form the pyrazoloquinazoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-7-PROPYL-5-(3,4,5-TRIMETHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoloquinazolines, which can be further functionalized for specific applications .

Scientific Research Applications

3-(4-CHLOROPHENYL)-7-PROPYL-5-(3,4,5-TRIMETHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-7-PROPYL-5-(3,4,5-TRIMETHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it effective against certain types of cancer cells and viruses .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.

    2-Aminothiazole derivatives: Studied for their anticancer properties.

    3,4,5-Trimethoxylated chalcones: Investigated for their antiproliferative effects.

Uniqueness

3-(4-CHLOROPHENYL)-7-PROPYL-5-(3,4,5-TRIMETHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE stands out due to its unique combination of structural features, which confer specific biological activities not commonly found in other compounds. Its ability to undergo various chemical reactions also makes it a versatile compound for further functionalization and application .

Properties

Molecular Formula

C28H30ClN3O3

Molecular Weight

492.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-7-propyl-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

InChI

InChI=1S/C28H30ClN3O3/c1-5-6-17-7-12-23-21(13-17)26(19-14-24(33-2)27(35-4)25(15-19)34-3)31-28-22(16-30-32(23)28)18-8-10-20(29)11-9-18/h8-11,14-17H,5-7,12-13H2,1-4H3

InChI Key

HMONEJBZILZUJU-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC2=C(C1)C(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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